molecular formula C7H7ClN4 B567379 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1313712-48-9

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B567379
M. Wt: 182.611
InChI Key: GPWFIOYGGIXBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a heterocyclic compound . It is part of the triazole class of compounds, which are known for their versatile biological activities . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of similar triazole compounds has been described in the literature . For instance, a new method for the synthesis of alprazolam, a related compound, from 2-amino-5-chloro benzophenone was described under mild conditions . A series of [1,2,4]triazolo [1,5- a ]pyrimidine indole derivatives were also designed and synthesized by the molecular hybridization strategy .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The molecular formula of a common triazole is C2H3N3 .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, once inside the body, some triazole compounds are metabolized by aminopeptidase enzymes in the small intestine .

Scientific Research Applications

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, including triazolo[1,5-a]pyridine analogs, are highlighted for their role as exquisite sensing materials in optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for sensing probes, demonstrating a broad range of biological and medicinal applications. This review emphasizes the significant contributions of pyrimidine and its derivatives to the development of optical sensors from 2005 to 2020, showcasing their importance in both scientific research and practical applications (Jindal & Kaur, 2021).

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as fundamental raw materials in the fine organic synthesis industry, underlying the production of pharmaceuticals, agricultural products, dyes, and high-energy materials. This review aggregates information on the industrial applications of amino-1,2,4-triazoles, revealing their long-standing use in producing various agricultural and medical products. The detailed descriptions and chemical reaction schemes present amino-1,2,4-triazoles as versatile compounds in synthesizing diverse products, highlighting their industrial significance (Nazarov et al., 2021).

Heterocyclic N-oxide Molecules in Drug Applications

Heterocyclic N-oxide derivatives, akin to triazolo[1,5-a]pyridine compounds, are recognized for their potential in organic synthesis, catalysis, and drug applications. This review discusses the synthesis, chemistry, and biological importance of heterocyclic N-oxide derivatives, illustrating their functionalities in metal complexes formation, catalysts design, and medicinal applications. It underscores the relevance of these compounds in advancing chemistry and drug development investigations, offering insights into the synthesis and application potential of heterocyclic N-oxides in medical and organic chemistry (Li et al., 2019).

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives, including the 1,2,4-triazole ring, are pivotal in developing new drugs due to their diverse biological activities. This patent review explores the structural variations and biological activities of triazole derivatives, emphasizing their applications in treating various diseases. The focus on anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others, highlights the triazole ring's importance in medicinal chemistry and drug discovery. The review calls for more efficient preparations of triazoles, considering green chemistry principles, to address new diseases and pathogens (Ferreira et al., 2013).

Future Directions

Triazole compounds have been the focus of much research due to their wide range of biological activities . Future research may focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues may be a future direction .

properties

IUPAC Name

8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-4-2-5(8)6-10-7(9)11-12(6)3-4/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWFIOYGGIXBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724917
Record name 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1313712-48-9
Record name 8-Chloro-6-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.